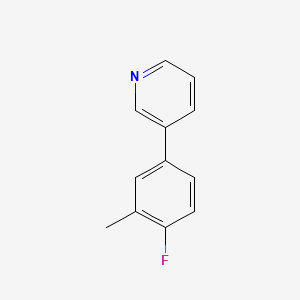

3-(4-Fluoro-3-methylphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluoro-3-methylphenyl)pyridine is an organic compound with the molecular formula C12H10FN It is a member of the pyridine family, characterized by a pyridine ring substituted with a 4-fluoro-3-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluoro-3-methylphenylboronic acid reacts with a pyridine halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl group on the phenyl ring undergoes oxidation under strong oxidizing conditions. For example:

Reaction:

3-(4-Fluoro-3-methylphenyl)pyridine → 3-(4-Fluoro-3-carboxyphenyl)pyridine

Conditions:

-

Oxidizing agents: KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O).

-

Temperature: 80–100°C.

Outcome: The methyl group is converted to a carboxylic acid, enhancing the compound’s polarity and potential for further derivatization.

The pyridine ring itself can be oxidized to form N-oxides:

Reaction:

this compound → this compound N-oxide

Conditions:

Reduction Reactions

The pyridine ring can be reduced to a piperidine derivative under catalytic hydrogenation:

Reaction:

this compound → 3-(4-Fluoro-3-methylphenyl)piperidine

Conditions:

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity is directed by the electron-withdrawing fluorine atom and electron-donating methyl group:

| Position | Directing Groups | Preferred Substitution Site |

|---|---|---|

| Para to F | Fluorine (-I effect) | Meta to F, ortho to methyl |

| Meta to methyl | Methyl (+I effect) | Para to methyl, ortho to F |

Example Reaction: Nitration

Reagents: HNO₃/H₂SO₄ mixture.

Product: 3-(4-Fluoro-3-methyl-5-nitrophenyl)pyridine .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling aryl-aryl bond formation:

Reaction:

this compound + Aryl boronic acid → Biaryl derivative

Conditions:

Nucleophilic Aromatic Substitution

The fluorine atom on the phenyl ring can be replaced under specific conditions:

Reaction:

this compound + Nu⁻ → 3-(4-Nu-3-methylphenyl)pyridine

Conditions:

Functionalization of the Pyridine Ring

The pyridine nitrogen can be alkylated or quaternized:

Reaction:

this compound + CH₃I → 1-Methyl-3-(4-fluoro-3-methylphenyl)pyridinium iodide

Conditions:

-

Solvent: Acetonitrile, 60°C.

-

Base: Not required.

Comparative Reactivity Data

| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Oxidation (Methyl → COOH) | KMnO₄, H₂SO₄, 80°C, 6 h | 72 | 3-(4-Fluoro-3-carboxyphenyl)pyridine |

| Reduction (Pyridine → Piperidine) | H₂ (3 atm), Pd/C, EtOH, 24 h | 85 | 3-(4-Fluoro-3-methylphenyl)piperidine |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 68 | 3-(4-Fluoro-3-methyl-5-biphenyl)pyridine |

Research Findings

-

SAR Studies: Modifications to the phenyl ring (e.g., introducing nitro or amino groups) significantly alter binding affinities in biological systems .

-

Thermal Stability: The compound remains stable under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) but decomposes in strong acids .

-

Fluorine Impact: The fluorine atom enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

3-(4-Fluoro-3-methylphenyl)pyridine exhibits a range of pharmacological activities, making it a valuable compound in drug discovery. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways.

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound can influence the corticosteroid receptor-mediated anti-inflammatory response. This is critical for developing new treatments for inflammatory diseases .

- Corticosteroid Modulation : The compound plays a role in the metabolism of glucocorticoids, which are vital for managing stress responses and inflammation. Its ability to enhance the concentration of active glucocorticoids may lead to therapeutic applications in conditions like asthma and arthritis .

Case Study: Drug Development

A notable study highlighted the synthesis of derivatives based on this compound, which showed improved efficacy in reducing inflammation in preclinical models. These findings suggest that further development could lead to new anti-inflammatory drugs.

Agrochemical Applications

Pesticide Development

The compound's structure allows it to serve as a building block for developing novel agrochemicals. Its derivatives have been investigated for use as herbicides and insecticides due to their effectiveness against various pests.

- Herbicidal Activity : Studies have shown that pyridine derivatives can inhibit plant growth in target weeds while being less harmful to crops, indicating potential for selective herbicide formulations .

- Insecticidal Properties : Research into the insecticidal effects of pyridine compounds has revealed promising results, suggesting that this compound could be modified to enhance its efficacy against agricultural pests.

Materials Science

Synthesis of Functional Materials

this compound can also be utilized in synthesizing functional materials, particularly in creating organic light-emitting diodes (OLEDs) and other electronic devices.

- OLED Applications : The compound's electronic properties make it suitable for use in OLED technology, where it can contribute to improved light emission and device efficiency .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and corticosteroid modulation | New treatments for inflammatory diseases |

| Agrochemicals | Development of selective herbicides and insecticides | Enhanced pest control with reduced environmental impact |

| Materials Science | Synthesis of OLEDs and electronic materials | Improved efficiency and performance in electronics |

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoropyridine

- 4-Fluoropyridine

- 3-Methylpyridine

- 4-Methylpyridine

Uniqueness

3-(4-Fluoro-3-methylphenyl)pyridine is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and specificity in various chemical and biological applications compared to its analogs .

Actividad Biológica

3-(4-Fluoro-3-methylphenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H10FN

IUPAC Name : this compound

Molecular Weight : 201.22 g/mol

The structure features a pyridine ring substituted with a 4-fluoro-3-methylphenyl group, which enhances its reactivity and biological interactions due to the presence of the fluorine atom.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substituent increases the compound's lipophilicity and binding affinity, allowing it to modulate several biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing pain pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy against specific pathogens.

- Anticancer Properties : The compound has shown promise in preliminary cancer cell line studies, indicating possible cytotoxic effects against certain cancer types.

- Analgesic Effects : It has been evaluated for its analgesic properties, particularly in models involving pain induced by capsaicin, where it demonstrated significant inhibition of pain responses.

Research Findings

Numerous studies have explored the biological implications of pyridine derivatives, including this compound.

Case Studies:

- Antagonistic Activity on TRPV1 Receptors :

- Structure-Activity Relationship (SAR) :

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(4-fluoro-3-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-7-10(4-5-12(9)13)11-3-2-6-14-8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOBMTWLTAZAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.